
2-chloro-6-fluoroquinazolin-4(3H)-one
Übersicht
Beschreibung
2-chloro-6-fluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4ClFN2O and its molecular weight is 198.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-fluoroquinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article aims to detail the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific biological targets, leading to various pharmacological effects:
- Inhibition of Kinases : Research indicates that compounds within the quinazoline family can act as inhibitors of tyrosine kinases. This inhibition can disrupt signaling pathways critical for cancer cell proliferation and survival. For instance, studies have shown that related quinazoline derivatives effectively inhibit the activity of epidermal growth factor receptor (EGFR) kinases, which are often overexpressed in several cancers .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines using the MTT assay. Results indicated that it has a dose-dependent effect on cell viability, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study investigated the anticancer properties of this compound against various cancer cell lines. The compound showed promising results with IC50 values indicating significant potency in inhibiting cell growth compared to established chemotherapeutics like gefitinib .
- Inhibition of Mycobacterium tuberculosis : Another research effort focused on the compound's activity against Mycobacterium tuberculosis. The study highlighted its ability to inhibit cytochrome bd oxidase, a crucial component for bacterial respiration. This inhibition leads to reduced ATP levels in the bacteria, demonstrating the compound's potential as an antitubercular agent .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is essential for assessing its therapeutic viability:
- Absorption and Distribution : Preliminary data suggest moderate absorption characteristics, with further studies needed to elucidate its bioavailability.
- Toxicology : Toxicity assessments in preclinical models indicate that while the compound exhibits potent biological activity, it also requires careful evaluation to determine safe dosage ranges for potential clinical applications .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities, making it valuable in pharmaceutical research. Below are some key areas of application:
Anticancer Activity
Research indicates that 2-chloro-6-fluoroquinazolin-4(3H)-one and its derivatives demonstrate promising anticancer properties. Studies have shown that these compounds can:
- Inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Target specific enzymes involved in cancer progression, such as Polo-like Kinase 1 (Plk1), enhancing the efficacy of cancer treatments .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens:
- It disrupts microbial cell wall synthesis and inhibits essential enzymes, showing effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
- In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against several bacterial strains, outperforming standard antibiotics .
Anti-inflammatory Effects
Compounds related to this compound have been tested for their ability to modulate inflammatory responses:
- They have demonstrated significant reductions in inflammatory markers in preclinical models, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies provide insights into the applications and efficacy of this compound:
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYEOLZQCLMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586537 | |
Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769158-12-5 | |
Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.